![molecular formula C10H12Cl2N2 B2698026 2-(Chloromethyl)-1-ethylbenzimidazole;hydrochloride CAS No. 2378502-46-4](/img/structure/B2698026.png)
2-(Chloromethyl)-1-ethylbenzimidazole;hydrochloride
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Description
The compound “2-(Chloromethyl)-1-ethylbenzimidazole;hydrochloride” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of the fusion of benzene and imidazole .
Synthesis Analysis
While specific synthesis methods for “2-(Chloromethyl)-1-ethylbenzimidazole;hydrochloride” are not available, benzimidazole derivatives can be synthesized from α,β-unsaturated aldehydes . For instance, a library of 53 benzimidazole derivatives were synthesized and screened against a series of reference strains of bacteria and fungi of medical relevance .Scientific Research Applications
- Anticancer Agents : Researchers have explored the potential of this compound as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell growth .
- Antimicrobial Properties : Investigations suggest that it exhibits antimicrobial activity against certain bacteria and fungi, making it a candidate for drug development .
- Building Block : The chloromethyl group in this compound serves as a versatile building block for the synthesis of more complex molecules. Chemists use it to create diverse organic compounds .
- Fluorescent Properties : The benzodiazole moiety in the structure can act as a fluorescent probe. Researchers have utilized derivatives of this compound for cellular imaging and studying biological processes .
- Polymer Modification : The chloromethyl group can be used for functionalizing polymers, enhancing their properties. Researchers have explored its use in modifying polymer surfaces and improving adhesion .
- Ion-Selective Electrodes : Some studies have investigated its application in ion-selective electrodes for detecting specific ions in solution .
- Photophysical Studies : Researchers have examined the photophysical properties of this compound, including its absorption and emission spectra. Such studies contribute to our understanding of light-matter interactions .
Medicinal Chemistry and Drug Development
Organic Synthesis
Fluorescent Probes and Imaging Agents
Materials Science
Analytical Chemistry
Photophysics and Photochemistry
properties
IUPAC Name |
2-(chloromethyl)-1-ethylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.ClH/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11;/h3-6H,2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOYMFYXGLCEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride | |
CAS RN |
2378502-46-4 |
Source
|
Record name | 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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